Tetralithium silicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

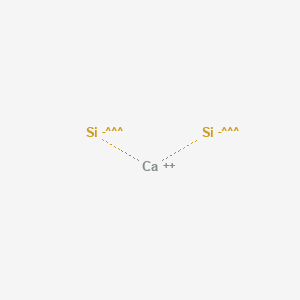

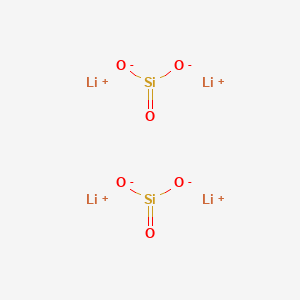

Tetralithium silicate, also known as Lithium orthosilicate, is a compound with the formula Li4SiO4 . It is a solid substance and is part of the inorganic silicate family .

Molecular Structure Analysis

The molecular structure of Tetralithium silicate is complex and is formed by stacking of similar units . The new tetrahedral complexes revealed in the structures of natural silicates in the last years are analyzed .Chemical Reactions Analysis

Tetralithium silicate is known for its high CO2 adsorption capacity and excellent cyclic stability at high temperatures . The CO2 adsorption/desorption studies using thermogravimetry showed that lithium silicates synthesized from the silica precursor, methyltrimethoxysilane, retained a cyclic adsorption capacity of 31% for 10 cycles .Physical And Chemical Properties Analysis

Tetralithium silicate is a solid substance . It has a calculated bulk crystalline density, typically underestimated due to calculated cell volumes overestimated on average by 3% (+/- 6%) .Applications De Recherche Scientifique

Nanotechnology

Tetralithium silicate is used in the synthesis of silica-based nanoparticles . These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

Advanced Catalysis

Silica-based nanoparticles, which can be derived from tetralithium silicate, are used in advanced catalysis . The surface modification step plays a crucial role in enhancing the catalytic properties of these nanoparticles .

Drug Delivery

Functionalized silica nanoparticles, derived from tetralithium silicate, are used in drug delivery systems . Their unique properties make them particularly suitable for this application .

Biomedical Applications

Silica-based nanoparticles, synthesized from tetralithium silicate, have various biomedical applications . Their physiochemical characteristics make them ideal for use in the biomedical field .

Environmental Remediation

Tetralithium silicate-derived silica nanoparticles are used in environmental remediation applications . They play a significant role in the removal of pollutants from the environment .

Wastewater Treatment

Silica-based nanoparticles, derived from tetralithium silicate, are used in wastewater treatment processes . They help in the efficient removal of contaminants from wastewater .

Material Science

The structural chemistry of silicates, including tetralithium silicate, contributes significantly to the development of material science . The unique properties of silicates and their compounds have led to their various applications in this field .

Synthesis of Glasses

Tetralithium silicate is used in the synthesis of metal ion doped sol-gel derived glasses . Different dopants can be used in the presence or absence of a surfactant used as a structure-directing templating agent .

Safety and Hazards

Orientations Futures

The reactivity of silicates in an aqueous solution is relevant to various chemistries ranging from silicate minerals in geology, to the C-S-H phase in cement, nanoporous zeolite catalysts, or highly porous precipitated silica . Therefore, the future directions of Tetralithium silicate could involve further exploration of its reactivity in various chemistries .

Mécanisme D'action

Target of Action

Tetralithium silicate, also known as tetralithium;dioxido(oxo)silane, primarily targets silicateins, which play a key role in the biosynthesis of spicules in marine sponges . These silicateins are highly homologous to cathepsins L, a family of cysteine proteases . The interaction between tetralithium silicate and these targets is crucial for the formation of amorphous silica .

Mode of Action

The mode of action of tetralithium silicate involves its interaction with its primary targets, the silicateins. This interaction leads to the formation of amorphous silica. The compound acts by replacing the factor that is missing, similar to how a supplement would work. This interaction and the resulting changes are fundamental to the compound’s function.

Biochemical Pathways

The biochemical pathways affected by tetralithium silicate involve the formation of amorphous silica from orthosilicic acid through oligomers to particles and aggregated structures . This process is crucial for the formation of silica-based deposits, which are streamlined naturally by biological agents, balancing nutrient cycling and maintaining equilibrium .

Pharmacokinetics

Silica, a related compound, is known to have high surface area and adjustable pore structures, making it suitable for the encapsulation of liquid drugs

Result of Action

The result of the action of tetralithium silicate is the formation of amorphous silica inside the pores of the treated material . This results in a high consolidating efficacy on silicate stones , but also on limestone containing small amounts of quartz, allowing for chemical bonding between the compound and the substrate .

Action Environment

The action of tetralithium silicate can be influenced by environmental factors. For instance, the formation of silica-based deposits is dependent on the presence of water . Additionally, the grain sizes of sediments, water hydrogeochemistry, and space competition between diatoms and submergent or emerging plants also play important roles in regulating the spatial distributions of biogenic silica .

Propriétés

IUPAC Name |

tetralithium;dioxido(oxo)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Li.2O3Si/c;;;;2*1-4(2)3/q4*+1;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRHBMJBRPHBGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li4O6Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetralithium silicate | |

CAS RN |

13453-84-4 |

Source

|

| Record name | Silicic acid (H4SiO4), lithium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetralithium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.